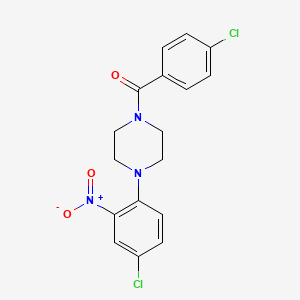![molecular formula C15H14FNO B4968584 3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone, commonly known as 3-FPM, is a synthetic stimulant drug that belongs to the phenylmorpholine class. It is a popular research chemical that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
3-FPM is commonly used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other amphetamines, and can increase dopamine and norepinephrine levels in the brain. This makes it a useful tool for studying the biochemical and physiological effects of stimulant drugs and their potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-FPM is not fully understood, but it is thought to work by increasing the release of dopamine and norepinephrine in the brain. This results in increased stimulation and arousal, as well as improved cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-FPM are similar to other stimulant drugs, such as cocaine and amphetamines. It can increase heart rate, blood pressure, and body temperature, as well as cause feelings of euphoria and increased energy. It can also improve cognitive function, such as attention and memory, and enhance mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-FPM in lab experiments is its availability and affordability. It is relatively easy to synthesize and can be purchased from chemical suppliers. However, one limitation is the lack of research on its long-term effects and potential toxicity. More research is needed to fully understand the risks and benefits of using 3-FPM in scientific research.
Orientations Futures
There are several potential future directions for research on 3-FPM. One area of interest is its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or narcolepsy. Another area of interest is its potential as a cognitive enhancer or nootropic drug. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of 3-FPM.
Méthodes De Synthèse
The synthesis of 3-FPM involves the reaction of 3-fluoroamphetamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. This results in the formation of 3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone, which can be purified and used for scientific research.
Propriétés
IUPAC Name |
3-(3-fluoroanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-13-7-4-8-14(11-13)17-10-9-15(18)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVHMQMMFVLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)

![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)


![3-(diphenylmethyl)-N-ethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4968537.png)
![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)